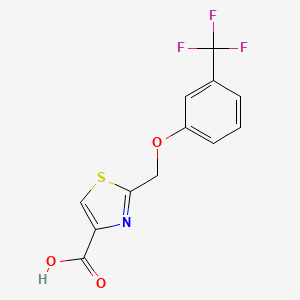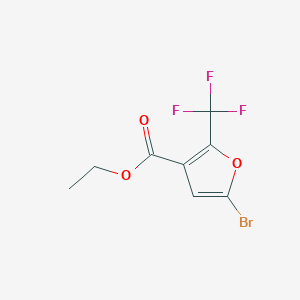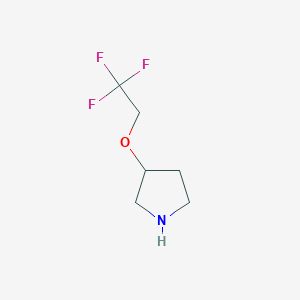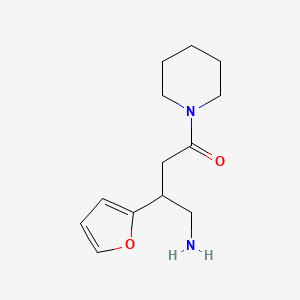
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are widely used in the development of various drugs and biologically active agents . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)phenol with thiazole-4-carboxylic acid in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production process. These methods ensure consistent quality and high efficiency in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A similar compound with a methyl group instead of the phenoxy group.
2-(Trifluoromethyl)thiazole-4-carboxylic acid: Lacks the phenoxy group but retains the trifluoromethyl and thiazole moieties.
Uniqueness
2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C12H8F3NO3S |
|---|---|
Molekulargewicht |
303.26 g/mol |
IUPAC-Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)7-2-1-3-8(4-7)19-5-10-16-9(6-20-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
InChI-Schlüssel |
PDNBADUZHADVQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)






![(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B11811037.png)
![tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate](/img/structure/B11811043.png)

![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)


